molecular formula C15H15NOS B6140589 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide

2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide

Cat. No. B6140589
M. Wt: 257.4 g/mol
InChI Key: RLZCOTCJFPRKKJ-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide, also known as CTDP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CTDP is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroprotection, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to activate the Nrf2/ARE pathway and inhibit the NF-κB pathway. In cancer treatment, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the JNK pathway. In antimicrobial activity, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to disrupt the cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, anti-proliferative activity, and antimicrobial activity. 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has also been shown to have a low toxicity profile, with no adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its low toxicity profile, easy synthesis, and broad range of potential applications. However, its low solubility in water and limited availability may pose limitations for some experiments.

Future Directions

For 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide may also be used as a lead compound for the development of new drugs with improved potency and selectivity.

Synthesis Methods

2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 2-thienylmethylamine with cyclopropanecarboxylic acid chloride in the presence of a base, or the reaction of 2-thienylmethylamine with cyclopropanecarboxylic acid anhydride in the presence of a base. The yield of 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide varies depending on the method used, with the highest yield reported to be 80%.

Scientific Research Applications

2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various fields, including neuroprotection, cancer treatment, and antimicrobial activity. In neuroprotection, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to protect neuronal cells from oxidative stress and reduce inflammation. In cancer treatment, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial activity, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to have activity against various bacteria and fungi.

properties

IUPAC Name

2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(16-10-12-7-4-8-18-12)14-9-13(14)11-5-2-1-3-6-11/h1-8,13-14H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZCOTCJFPRKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7294947

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